Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-hydroxybenzaldehyde
4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a crucial intermediate and building block in various fields, most notably in pharmaceutical and agrochemical research. Its trifunctional nature—possessing an electrophilic aldehyde, a nucleophilic and acidic phenol, and a metabolically robust carbon-fluorine bond—provides a rich platform for complex molecular design. The strategic placement of the fluorine and hydroxyl groups on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it an asset for synthetic chemists aiming to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[1][2]
This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of 4-Fluoro-3-hydroxybenzaldehyde, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable compound.
Caption: Structure of 4-Fluoro-3-hydroxybenzaldehyde.
Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of 4-Fluoro-3-hydroxybenzaldehyde are summarized below.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 103438-85-3 | [3][4] |
| Molecular Formula | C₇H₅FO₂ | [3][4] |
| Molecular Weight | 140.11 g/mol | [3][4] |
| Melting Point | 109-110 °C | [2][3] |
| Boiling Point | 229.6 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Appearance | White to cream or pale brown crystalline powder | [5] |
| LogP | 1.30 | [3] |
| InChIKey | DOULGHINSFURSM-UHFFFAOYSA-N | [3][4] |
| SMILES | O=Cc1ccc(F)c(O)c1 | [3][4] |
Spectroscopic Profile
While raw spectra are instrument-dependent, the structural features of 4-Fluoro-3-hydroxybenzaldehyde give rise to a predictable spectroscopic signature essential for reaction monitoring and quality control.
-
¹H NMR: The spectrum will feature a characteristic singlet for the aldehyde proton (CHO) at a downfield shift, typically around 9.8 ppm. The aromatic region will display complex splitting patterns for the three protons on the benzene ring, influenced by both fluorine and hydroxyl groups. The proton ortho to the aldehyde will likely appear as a doublet, while the others will show more complex splitting due to F-H coupling. The phenolic proton (OH) will present as a broad singlet, the position of which is concentration and solvent-dependent.
-
IR Spectroscopy: Key diagnostic peaks include a broad absorption band for the O-H stretch of the phenol (around 3100-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and absorptions corresponding to C=C stretching in the aromatic ring (1500-1600 cm⁻¹). A C-F stretching band is expected around 1200-1250 cm⁻¹.[5][6]
-
Mass Spectrometry: The exact mass is 140.027359 Da.[3] High-resolution mass spectrometry should show a molecular ion peak [M]+ at m/z corresponding to this value, confirming the elemental composition.
Synthesis and Reactivity: A Chemist's Perspective
The utility of 4-Fluoro-3-hydroxybenzaldehyde stems from the distinct reactivity of its functional groups. Understanding its synthesis and subsequent reactions is key to leveraging its potential.
Synthetic Pathways
The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol or oxidation of a benzyl alcohol. A plausible and efficient route to 4-fluoro-3-hydroxybenzaldehyde can be adapted from established methods for its isomers, such as the Reimer-Tiemann reaction. This reaction introduces an aldehyde group onto a phenol ring.
Caption: Reimer-Tiemann formylation pathway.
Experimental Protocol: Synthesis via Reimer-Tiemann Reaction
Causality: The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols. It utilizes chloroform and a strong base to generate dichlorocarbene in situ. This highly electrophilic species is attacked by the electron-rich phenoxide ion, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde upon acidic workup.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).
-
Carbene Generation: Heat the solution to 60-65°C. Add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature.
-
Reaction Progression: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2-3). Steam distill the mixture to remove unreacted chloroform and any volatile byproducts.
-
Purification: Cool the remaining solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a water-methanol mixture or by column chromatography on silica gel.[7]
Core Reactivity and Transformations
The true synthetic power of 4-Fluoro-3-hydroxybenzaldehyde lies in the selective manipulation of its three functional centers.
1. Reactions at the Aldehyde Group:
The aldehyde is a primary site for carbon-carbon and carbon-heteroatom bond formation.
-
Wittig Reaction: This reaction is a cornerstone of alkene synthesis, converting the aldehyde into a C=C double bond. The choice of the phosphorus ylide determines the structure of the resulting alkene. Non-stabilized ylides typically favor the (Z)-alkene.[8][9] The strong P=O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this reaction.[10]
Caption: Mechanism of the Wittig reaction.
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Reductive Amination: A powerful method for synthesizing amines. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine.
-
Condensation Reactions: The aldehyde readily participates in aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, to build more complex carbon skeletons.[11]
2. Reactions at the Phenolic Hydroxyl Group:
The hydroxyl group is both acidic and nucleophilic, allowing for straightforward derivatization.
-
O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a phenoxide, which acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a fundamental transformation for modifying solubility and creating pharmacophores.
-
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms ester derivatives.
3. Reactions on the Aromatic Ring:
The existing substituents direct the position of any further electrophilic aromatic substitution. The strongly activating, ortho-, para-directing hydroxyl group dominates over the weakly deactivating, ortho-, para-directing fluorine atom. The positions ortho and para to the hydroxyl group (C2 and C6) are the most activated sites for electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1] 4-Fluoro-3-hydroxybenzaldehyde serves as a valuable starting material for molecules where these properties are desired.
-
Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[2]
-
Precursor for Targeted Therapies: Its structure is found within precursors for novel anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[1] The ability to easily functionalize the aldehyde and hydroxyl groups allows for its use in combinatorial chemistry and the generation of libraries of related compounds for high-throughput screening.
Caption: Role in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling of 4-Fluoro-3-hydroxybenzaldehyde is essential to ensure laboratory safety. The compound presents several hazards that require appropriate precautions.
| Hazard Category | GHS Statement(s) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[4] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[12] |
| Skin Irritation | H315: Causes skin irritation.[4] | Wear protective gloves and clothing.[12] |
| Eye Irritation | H319: Causes serious eye irritation.[4][12] | Wear eye/face protection (safety goggles).[12] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][12] | Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[3][12] |
Storage and Handling Protocol:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[3]
References
-
Chemsrc. (2025). 4-Fluoro-3-hydroxybenzaldehyde | CAS#:103438-85-3. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde | C7H5FO2 | CID 587792. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluoro-3-hydroxybenzaldehyde [myskinrecipes.com]
- 3. 4-Fluoro-3-hydroxybenzaldehyde | CAS#:103438-85-3 | Chemsrc [chemsrc.com]
- 4. 4-Fluoro-3-hydroxybenzaldehyde | C7H5FO2 | CID 587792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. ossila.com [ossila.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
